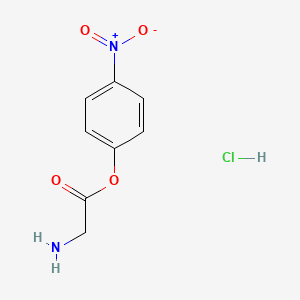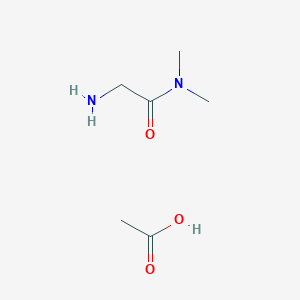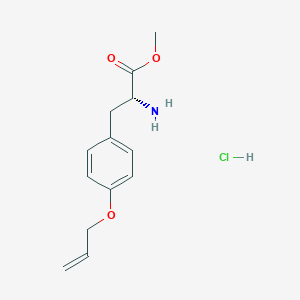
H-Arg-OtBu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Arg-OtBu, also known as Nα-tert-butoxycarbonyl-L-arginine, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis and has applications in various fields, including chemistry, biology, and medicine. This compound is particularly notable for its role in the synthesis of peptides and proteins, where it serves as a protected form of arginine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
H-Arg-OtBu is typically synthesized through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. The synthesis involves the following steps:
Fmoc Protection: The amino group of arginine is protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group.
Coupling: The protected arginine is coupled to a resin-bound peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Deprotection: The Fmoc group is removed using a base such as piperidine.
tBu Protection: The carboxyl group of arginine is protected with the tert-butyl (tBu) group.
The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and dichloromethane (DCM), and the reactions are carried out at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions
H-Arg-OtBu undergoes various types of chemical reactions, including:
Substitution Reactions: The tert-butyl group can be substituted with other protecting groups or functional groups.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution Reactions: Reagents like HBTU and bases such as piperidine are commonly used.
Deprotection Reactions: TFA is the most commonly used reagent for removing the tert-butyl group.
Major Products
The major products formed from these reactions include deprotected arginine and various substituted derivatives depending on the reagents used .
Aplicaciones Científicas De Investigación
H-Arg-OtBu has a wide range of scientific research applications:
Chemistry: Used in the synthesis of peptides and proteins, particularly in the study of post-translational modifications.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential antimicrobial properties and its role in drug delivery systems.
Industry: Utilized in the production of peptide-based drugs and as a building block for more complex molecules .
Mecanismo De Acción
H-Arg-OtBu exerts its effects primarily through its role as a protected form of arginine in peptide synthesis. The tert-butyl group protects the carboxyl group of arginine, allowing for selective reactions at other sites. This protection is crucial for the stepwise assembly of peptides on a solid support. The molecular targets and pathways involved include the peptide synthesis machinery and various enzymes that interact with the protected arginine .
Comparación Con Compuestos Similares
Similar Compounds
Nα-tert-butoxycarbonyl-L-lysine (H-Lys-OtBu): Similar in structure but with a lysine residue instead of arginine.
Nα-tert-butoxycarbonyl-L-glutamic acid (H-Glu-OtBu): Similar in structure but with a glutamic acid residue.
Uniqueness
H-Arg-OtBu is unique due to its specific role in protecting the carboxyl group of arginine during peptide synthesis. This protection is essential for the selective reactions required in the stepwise assembly of peptides. Compared to other similar compounds, this compound offers specific advantages in terms of stability and reactivity .
Propiedades
IUPAC Name |
tert-butyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4O2.ClH/c1-10(2,3)16-8(15)7(11)5-4-6-14-9(12)13;/h7H,4-6,11H2,1-3H3,(H4,12,13,14);1H/t7-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYSRLDYMOBHNX-FJXQXJEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCN=C(N)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCN=C(N)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














